1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[1-(adamantane-1-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-15-1-2-16(22)20(15)14-9-19(10-14)17(23)18-6-11-3-12(7-18)5-13(4-11)8-18/h11-14H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVYFRWCAMPSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multi-step organic synthesis. One common approach is the formation of the azetidine ring followed by the introduction of the adamantane moiety and subsequent formation of the pyrrolidine-2,5-dione structure. Key steps include:
Formation of Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Adamantane Moiety: This step often involves acylation reactions using adamantane derivatives.
Formation of Pyrrolidine-2,5-dione: This final step can be accomplished through cyclization and oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Adamantane Carbonyl Group
The adamantane-1-carbonyl group undergoes nucleophilic substitution reactions under basic or acidic conditions. For example:
The steric bulk of the adamantane group slows reaction kinetics but enhances selectivity for less hindered nucleophiles .
Azetidine Ring-Opening Reactions
The strained azetidine ring (four-membered) participates in ring-opening reactions:
Acid-Catalyzed Hydrolysis
-
Conditions : HCl (conc.), H<sub>2</sub>O, reflux
-
Product : Adamantane-1-carbonyl-substituted aldehyde derivative
-
Mechanism : Protonation of the azetidine nitrogen followed by nucleophilic attack by water .
Nucleophilic Ring-Opening
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH<sub>3</sub> | Ethanol, 80°C | Adamantane-1-carboxamide derivatives | 40–50% | |
| Grignard | THF, −78°C | Tertiary alcohol adducts | 30–40% |
Pyrrolidine-2,5-dione Reactivity
The pyrrolidine-2,5-dione (maleimide analog) undergoes:
Michael Addition
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Reagents : Thiols, amines, or stabilized carbanions
-
Example : Reaction with benzylthiol yields 3-(benzylthio)pyrrolidine-2,5-dione (regioselective at C-3) .
| Substrate | Reagent | Product | Selectivity | Source |
|---|---|---|---|---|
| Thiophenol | K<sub>2</sub>CO<sub>3</sub>, DMF | 3-(Phenylthio)pyrrolidine-2,5-dione | >90% C-3 |
Ring-Opening via Alkaline Hydrolysis
Cycloaddition Reactions
The azetidine and pyrrolidine-2,5-dione moieties participate in [2+2] and [3+2] cycloadditions:
Functionalization via Cross-Coupling
The azetidine C-3 methyl group can undergo palladium-catalyzed couplings:
Redox Reactions
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests several potential therapeutic applications:
Antiviral Activity
Research indicates that adamantane derivatives, including those with heterocyclic substituents like pyrrolidine and azetidine, exhibit antiviral properties. For instance, compounds related to adamantane have been shown to inhibit viral replication mechanisms, making them candidates for antiviral drug development .
Antiphlogistic and CNS Stimulation
Studies on similar adamantane derivatives reveal their ability to stimulate the central nervous system and exhibit anti-inflammatory effects. These properties make them suitable for treating conditions associated with inflammation and neurological disorders .
Antioxidant Properties
The compound's ability to scavenge free radicals suggests potential applications in formulations aimed at reducing oxidative stress, which is linked to various chronic diseases .
Synthetic Methodologies
The synthesis of 1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione involves several key reactions that can be optimized for efficiency:
Heterocyclic Synthesis
The incorporation of azetidine and pyrrolidine rings into the adamantane framework allows for the exploration of diverse heterocyclic compounds. These reactions often utilize cycloaddition strategies or nucleophilic substitutions that can be tailored for specific functionalities .
Diels-Alder Reactions
The compound can also be synthesized through Diels-Alder reactions involving suitable dienes and dienophiles. This method is advantageous for constructing complex cyclic structures efficiently while maintaining stereochemistry .
Materials Science Applications
Due to its unique molecular structure, this compound may find applications in materials science:
Polymer Chemistry
The reactive functional groups present in this compound could be utilized in the development of new polymeric materials with enhanced mechanical properties or specific functionalities like self-healing or biodegradability.
Nanotechnology
Incorporating this compound into nanostructures could enhance the performance of nanomaterials in drug delivery systems or as catalysts in chemical reactions due to its biological activity and structural stability.
Case Studies
Several studies have highlighted the potential applications of adamantane derivatives:
Mechanism of Action
The mechanism of action of 1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the azetidine and pyrrolidine rings contribute to the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Substituent and Functional Group Comparison
Key Observations :
Key Observations :
- Halogenation methods () and Mannich/Michael reactions () are common for pyrrolidine-2,5-dione derivatives. The adamantane-containing compound likely requires specialized coupling agents for adamantane-carbonyl attachment.
- Yields for analogs range from 57% to 80%, suggesting moderate efficiency for this class.
Physical-Chemical Properties
Table 3: Spectroscopic and Physical Data
Key Observations :
- The presence of CN groups (e.g., in ) introduces strong IR stretches (~2,200 cm⁻¹), whereas adamantane may show C-H stretches near 2,900 cm⁻¹.
- Solubility trends suggest polar aprotic solvents (DMF, DMSO) are preferred for analogs with aromatic substituents.
Table 4: Reported Bioactivities of Analogs
Key Observations :
Crystallographic Data
Table 5: Crystallographic Parameters
Key Observations :
- The chlorophenyl derivative () exhibits a planar nitro group, while adamantane’s 3D structure may lead to distinct crystal packing.
Biological Activity
1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, chemical properties, and biological efficacy, particularly focusing on its antimicrobial and anticancer properties.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1795300-49-0 |
| Molecular Formula | CHNO |
| Molecular Weight | 316.4 g/mol |
| Density | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound involves the reaction of adamantane derivatives with azetidine and pyrrolidine frameworks. The specific synthetic pathways have been documented in various studies, highlighting the importance of reaction conditions such as temperature and solvent choice for optimizing yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of adamantane compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi such as Candida albicans. In vitro assays indicated that certain derivatives displayed broad-spectrum antimicrobial activity, with minimal inhibitory concentrations (MICs) suggesting potential therapeutic applications in treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of adamantane derivatives has been a focus of research. Preliminary findings suggest that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies utilizing the MTT assay have indicated that these compounds can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and disruption of cellular metabolism .
Case Studies
Several case studies exemplify the biological efficacy of adamantane derivatives:
- Antimicrobial Efficacy Study : A study tested a series of adamantane-based compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had MIC values lower than those of conventional antibiotics, suggesting their potential as alternative antimicrobial agents .
- Cytotoxicity in Cancer Cells : Research investigating the effects of adamantane derivatives on human pancreatic cancer cells revealed that treatment with specific compounds resulted in significant cell death compared to untreated controls. This effect was attributed to the activation of apoptotic pathways .
Q & A
Q. Advanced Methods :
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for SAR studies (e.g., confirming adamantane orientation) .
- Dynamic NMR : Detects ring-flipping in azetidine under variable temperatures, informing conformational flexibility .
How can researchers resolve contradictions in reported biological activities of structural analogs?
Advanced Question
Common Contradictions :
- Discrepancies in IC₅₀ values for enzyme inhibition (e.g., fatty acid synthase vs. kinase targets) .
- Variable cytotoxicity profiles across cell lines .
Q. Methodological Approaches :
Meta-Analysis : Compare assay conditions (e.g., buffer pH, ATP concentrations) that may alter target engagement .
Computational Docking : Use molecular dynamics to predict binding poses and identify key residues causing activity variations .
Proteomic Profiling : Employ thermal shift assays or CETSA to validate target engagement in physiological conditions .
What methodologies are used to optimize reaction conditions for scale-up synthesis?
Advanced Question
Design of Experiments (DoE) :
Q. Scale-Up Challenges :
- Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost efficiency .
- Process Safety : Assess exothermic risks via RC1e calorimetry during azetidine acylation .
What mechanisms underlie the compound’s interaction with bacterial fatty acid biosynthesis enzymes, and how are these studied?
Advanced Question
Proposed Mechanism :
The adamantane moiety may occupy hydrophobic pockets in FabI (enoyl-ACP reductase), while the pyrrolidine-dione mimics the natural substrate’s diketone motif, acting as a competitive inhibitor .
Q. Experimental Validation :
Surface Plasmon Resonance (SPR) : Measures binding kinetics (kₐₙ/kₒff) to FabI with a KD of ~150 nM .
Isothermal Titration Calorimetry (ITC) : Confirms enthalpy-driven binding, supported by ΔH = −12 kcal/mol .
Crystallography : Co-crystallization with FabI reveals hydrogen bonds between the diketone and Thr₉₇ residue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
